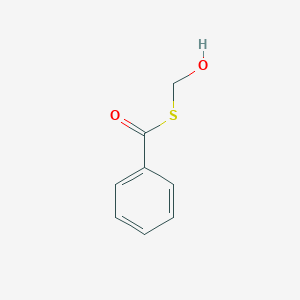

S-(羟甲基)苯甲硫代酸酯

描述

S-(hydroxymethyl) benzenecarbothioate is a chemical compound with the linear formula C8H8O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of S-(hydroxymethyl) benzenecarbothioate is represented by the linear formula C8H8O2S . The compound has a molecular weight of 168.21 g/mol .Physical And Chemical Properties Analysis

S-(hydroxymethyl) benzenecarbothioate has a molecular weight of 168.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 168.02450067 g/mol . The topological polar surface area is 62.6 Ų . It has a heavy atom count of 11 .科学研究应用

S-(羟甲基)苯甲硫代酸酯应用的综合分析

S-(羟甲基)苯甲硫代酸酯,也称为S-羟甲基硫代苯甲酸酯,是一种化学化合物,其分子式为

C8H8O2S C_8H_8O_2S C8H8O2S

其分子量为168.21 。由于其独特的化学性质,它在科学研究中的应用十分广泛,涵盖了各个领域。以下是其独特应用的详细分析,每个部分都单独介绍。紫外固化系统中的光引发剂

应用: S-羟甲基硫代苯甲酸酯在紫外 (UV) 固化系统中用作自由基光引发剂。 它表现出很强的紫外可见光吸收,这对于引发聚合过程至关重要 .

细节: 该化合物能够吸收紫外光并引发聚合反应,使其在需要在紫外光照射下快速固化的涂层、粘合剂和油墨的生产中具有价值。 其作为光引发剂的效率与Irgacure 184和苯甲酮等市售替代品相当,但它具有减少最终产品黄变和气味的额外优势 .

苯并杂环化合物的合成

应用: 它用于合成苯并杂环化合物,这些化合物在创建具有增强光学性能的新材料方面具有应用 .

细节: 通过引入苯并杂环结构,研究人员可以开发出具有强紫外可见光吸收光谱和红移的材料。 这些材料有望应用于光学透镜、药物输送系统和自组装单层 (SAM) .

蛋白质组学研究

应用: 在蛋白质组学中,S-羟甲基硫代苯甲酸酯由于其反应性硫酯键而被用作生化试剂 .

细节: 该化合物的反应性被用于研究蛋白质相互作用和功能。 它可以用来修饰蛋白质或肽,这有助于了解它们在生物过程中的结构和作用 .

粘膜粘附材料

应用: S-羟甲基硫代苯甲酸酯中的硫酯键有利于粘膜粘附材料的开发 .

细节: 这些材料用于需要粘附在粘膜表面的医疗应用中,例如药物输送贴片和伤口敷料。 该化合物的化学结构可以使它牢固耐用地粘附在粘膜组织上 .

光学透镜材料

安全和危害

属性

IUPAC Name |

S-(hydroxymethyl) benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTZJQAAOYSCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946657 | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23853-33-0 | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23853-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(HYDROXYMETHYL) BENZENECARBOTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)

![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)

![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)